4-Amino-1,2-naphthoquinone
CAS No.: 93484-98-1
Cat. No.: VC14546005
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93484-98-1 |
|---|---|
| Molecular Formula | C10H7NO2 |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 4-aminonaphthalene-1,2-dione |
| Standard InChI | InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2 |
| Standard InChI Key | IGONFFFOEMASIA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)C2=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-AQ belongs to the ortho-naphthoquinone family, distinguished by its 1,2-quinoid configuration and amino substituent at position 4. The canonical SMILES representation underscores its conjugated π-system, which facilitates electron transfer reactions. X-ray crystallography of analogous naphthoquinones reveals planar geometries that enhance intermolecular interactions, potentially influencing its biological activity .
Table 1: Physicochemical Properties of 4-Amino-1,2-naphthoquinone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-aminonaphthalene-1,2-dione | PubChem |
| CAS Registry Number | 5460-35-5 | PubChem |
| Molecular Formula | PubChem | |
| Molecular Weight | 173.17 g/mol | PubChem |
| InChI Key | IGONFFFOEMASIA-UHFFFAOYSA-N | PubChem |
Synthesis and Chemical Reactivity
Synthetic Routes
Laboratory-scale synthesis of 4-AQ typically involves functionalization of 1,2-naphthoquinone precursors. One established method employs the amination of 1,2-naphthoquinone using aniline derivatives under copper sulfate catalysis in dimethylformamide (DMF) . Alternative pathways include reductive amination strategies, where sodium borohydride reduces the quinone prior to nucleophilic substitution .
Industrial Production Challenges
Despite robust small-scale protocols, industrial adoption remains limited due to scalability issues and the compound’s sensitivity to oxidative degradation. Advances in continuous-flow chemistry may address these bottlenecks by optimizing reaction kinetics and minimizing byproduct formation .
Reactivity Profile
4-AQ exhibits three primary reaction modes:
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Oxidation: Generates hydroxylated derivatives via hydrogen peroxide-mediated pathways.
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Reduction: Forms hydroquinone analogs using agents like sodium borohydride.
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Substitution: Electrophilic aromatic substitution at the amino group enables diversification into hybrid scaffolds .
Biological Activities and Mechanistic Insights
Table 2: Cytotoxic Activity of 4-AQ Against Cancer Cell Lines
| Cell Line | (μM) | Mechanism |
|---|---|---|
| HepG2 | 3.0 ± 0.2 | ROS-mediated apoptosis |
| MCF-7 | 5.4 ± 0.3 | DNA intercalation |
| A549 | 7.1 ± 0.5 | Topoisomerase inhibition |
Antimicrobial Efficacy
Structure-activity relationship (SAR) studies highlight 4-AQ’s broad-spectrum antimicrobial effects. Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to first-line antibiotics. The amino group enhances membrane permeability, enabling disruption of bacterial electron transport chains .
Neuroprotective Applications
Emerging evidence suggests 4-AQ inhibits acetylcholinesterase (AChE) with an of 50 μM, positioning it as a candidate for Alzheimer’s disease therapeutics . Molecular docking simulations reveal competitive binding at the AChE catalytic site, stabilizing the enzyme-inhibitor complex .
Comparative Analysis with Structural Analogs
Table 3: Comparative Biological Activities of Naphthoquinone Derivatives
| Compound | Anticancer (μM) | AChE Inhibition () |
|---|---|---|
| 4-Amino-1,2-naphthoquinone | 3.0 (HepG2) | 50 μM |
| 2-Amino-1,4-naphthoquinone | 0.4 (MDA-MB-231) | Not reported |
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation of 4-AQ in polymeric nanoparticles (e.g., PLGA) could mitigate off-target toxicity while enhancing tumor accumulation. Preliminary in vitro studies show a 2.3-fold increase in selectivity index compared to free drug formulations .
Hybrid Molecule Development
Conjugation with benzamide moieties, as demonstrated in 1,4-naphthoquinone hybrids , may amplify 4-AQ’s apoptotic effects. Such derivatives could synergize PARP inhibition with ROS generation, overcoming multidrug resistance .
Regulatory Considerations
Despite promising preclinical data, 4-AQ’s translation requires addressing:
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Chronic toxicity profiles in mammalian models
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Metabolic stability in cytochrome P450 assays
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Formulation challenges due to poor aqueous solubility
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